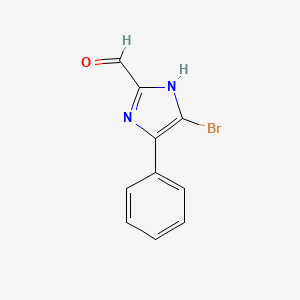

5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde

Description

5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde (CAS: 1781754-16-2) is a brominated imidazole derivative with the molecular formula C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol . Its structure features a bromine atom at position 5, a phenyl group at position 4, and an aldehyde functional group at position 2 of the imidazole ring. This compound is stored under inert atmospheres at 2–8°C due to its sensitivity to moisture and oxygen . Its aldehyde group makes it a versatile intermediate in organic synthesis, particularly in condensation reactions for drug discovery and coordination chemistry .

Properties

IUPAC Name |

5-bromo-4-phenyl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-10-9(12-8(6-14)13-10)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBDNSJEIDVYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1H-imidazole-2-carbaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

Oxidation: 5-Bromo-4-phenyl-1H-imidazole-2-carboxylic acid

Reduction: 5-Bromo-4-phenyl-1H-imidazole-2-methanol

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions enhances its utility in developing pharmaceuticals and agrochemicals .

Biology

In biological research, the compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its derivatives have shown promising biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves the compound's interaction with specific molecular targets, leading to enzyme inhibition or modulation of signaling pathways .

Medicine

The potential therapeutic properties of this compound are under investigation for various medical applications. Studies suggest its effectiveness against several types of cancer and its ability to inhibit microbial growth. The compound's aldehyde group enables it to form covalent bonds with nucleophilic sites on biomolecules, which is critical for its biological activity .

Industry

In industrial applications, this compound is employed in developing advanced materials and catalysts for various processes. Its unique properties make it suitable for creating functional materials such as dyes used in solar cells and other optical applications .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, studies indicate that 5-Bromo-4-phenyl-1H-imidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting a strong correlation between structural modifications and antimicrobial efficacy .

Anticancer Activity

In vitro testing on breast cancer cell lines revealed that 5-Bromo-4-phenyl-1H-imidazole significantly reduces cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activities by binding to the active sites or interacting with key residues. The aldehyde group can form covalent bonds with nucleophilic amino acids, leading to enzyme inhibition. Additionally, the bromine atom and phenyl group contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The following table highlights key structural features, physical properties, and synthetic yields of 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde and related compounds:

Key Observations:

Aldehyde Position : The target compound’s aldehyde at position 2 distinguishes it from 5-Bromo-1H-imidazole-4-carbaldehyde (aldehyde at position 4), which may alter reactivity in nucleophilic additions or cross-coupling reactions .

Substituent Effects: The phenyl group at position 4 enhances steric bulk and aromatic π-π interactions compared to simpler analogues like 5-Bromo-1H-imidazole-2-carbaldehyde . Nitro vs.

Biological Relevance: Compounds like 2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinolin-4-yl)-1H-imidazole-1-ol (Yield: 65%) are designed for pharmaceutical applications, leveraging the imidazole core’s hydrogen-bonding capacity for target binding .

Aldehyde-Driven Reactivity

The aldehyde group in this compound enables:

- Condensation Reactions : Formation of Schiff bases with amines, critical in synthesizing heterocyclic drug candidates .

- Cross-Coupling : Bromine at position 5 allows Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl-aryl bond formation .

Comparison with Halogenated Analogues

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing : The phenyl and aldehyde groups influence hydrogen-bonding networks. Tools like Mercury CSD () and SHELX () are used to analyze intermolecular interactions, critical for understanding solubility and crystal engineering .

- Graph Set Analysis: Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in imidazole derivatives correlate with stability and melting points, as seen in 2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinolin-4-yl)-1H-imidazole-1-ol (Mp: 208–210°C) .

Biological Activity

5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its synthesis, biological properties, and relevant case studies, presenting a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features an imidazole ring with the following structural characteristics:

- Molecular Formula: C₁₀H₇BrN₂O

- Molecular Weight: 251.08 g/mol

- Functional Groups: Aldehyde, bromine, and phenyl group

The presence of the aldehyde functional group suggests potential for covalent bonding with nucleophilic sites on biomolecules, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization of Precursors: The reaction of 4-phenyl-1H-imidazole with bromine under controlled conditions.

- Reagents Used:

- Bromine as the halogenating agent

- Suitable catalysts to facilitate the reaction

- Reaction Conditions: Mild temperatures and inert atmospheres are recommended to minimize side reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation by binding covalently to active sites or critical residues within these enzymes. This mechanism is similar to other imidazole derivatives known for their anticancer activity .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | TBD | |

| HepG2 (Liver Cancer) | TBD | |

| A549 (Lung Cancer) | TBD |

Enzyme Inhibition

The compound's mechanism of action involves enzyme inhibition through covalent bonding. This interaction can lead to significant biochemical effects, making it a candidate for further investigation in drug development .

Study on Enzyme Interaction

A study focused on the interaction of this compound with indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy. The results indicated that modifications to the imidazole ring could enhance binding affinity, leading to improved inhibition of IDO activity .

Comparative Analysis with Similar Compounds

Table 2: Comparison with Structural Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Phenyl-1H-imidazole-2-carbaldehyde | Lacks bromine substitution | Different reactivity profile |

| 5-Bromo-1H-imidazole-2-carbaldehyde | Different substitution pattern | Altered biological activity |

| 4-Phenyl-5-methyl-1H-imidazole | Contains a methyl group | Distinct properties |

These comparisons highlight how structural variations influence biological activity, emphasizing the unique profile of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-phenyl-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of imidazole-carbaldehyde derivatives often involves condensation reactions, oxidation, or halogenation. For example, manganese(IV) oxide in dichloromethane has been used to oxidize imidazole precursors to carbaldehydes with ~85% yield . Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Key optimization parameters include solvent choice (e.g., DMF for polar intermediates), temperature (room temperature to 50°C), and stoichiometric control of brominating agents to avoid over-substitution. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FTIR : Prioritize peaks for the aldehyde C=O stretch (~1680–1700 cm⁻¹), imidazole C=N (~1610–1630 cm⁻¹), and C-Br (~590–600 cm⁻¹) .

- ¹H NMR : Aldehydic proton appears as a singlet at δ ~9.8–10.2 ppm. Aromatic protons (phenyl and imidazole) resonate between δ 7.2–8.5 ppm, with splitting patterns indicating substitution positions. The absence of extraneous peaks confirms purity .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Br or aldehyde groups) validate the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELXL or Mercury be utilized to resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, analogous bromo-imidazole derivatives show C-Br bond lengths of ~1.89–1.92 Å and imidazole ring planarity deviations <0.02 Å . Use SHELXL for refinement, leveraging constraints for disordered regions (e.g., phenyl ring rotation). Mercury software enables visualization of packing motifs and void analysis, critical for understanding crystallographic solvent interactions . For ambiguous electron density, iterative refinement with SHELXPRO and cross-validation via R-factor convergence (<5%) are recommended .

Q. What strategies are recommended for analyzing and reconciling contradictory data between computational docking predictions and experimental binding assays for imidazole derivatives?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Validate force fields (e.g., OPLS3e) and scoring functions against known crystallographic poses .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd). If discrepancies arise (e.g., predicted strong binding vs. weak experimental affinity), re-evaluate protonation states or solvation effects in simulations .

- ADMET Analysis : Use SwissADME or admetSAR to predict bioavailability and toxicity. Cross-check with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to resolve false positives .

Q. How can hydrogen-bonding patterns and graph set analysis inform the design of co-crystals or polymorphs of this compound?

- Methodological Answer : Hydrogen-bonding motifs (e.g., R₂²(8) rings) can be identified using Etter’s rules. For imidazole-carbaldehydes, the aldehyde oxygen often acts as an acceptor, forming C=O⋯H-N interactions with amines or C=O⋯H-C(aromatic) contacts. Graph set analysis in Mercury classifies these interactions into chains (C), rings (R), or discrete (D) patterns, guiding co-former selection (e.g., carboxylic acids for strong O-H⋯O bonds) .

Data Contradiction Resolution

Q. How should researchers address inconsistencies between observed FTIR peaks and theoretical vibrational modes for the aldehyde group in this compound?

- Methodological Answer :

- Theoretical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to simulate IR spectra. Compare with experimental data to identify shifts caused by solvent effects (e.g., DMSO vs. solid-state KBr) .

- Experimental Replication : Re-measure spectra in different states (solid vs. solution). For example, solid-state C=O stretches may shift up to 20 cm⁻¹ due to crystal packing .

- Alternative Techniques : Use Raman spectroscopy to resolve overlapping peaks, as aldehyde vibrations are strongly Raman-active .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.